molecular formula C18H14BrNO B5337419 2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5337419
M. Wt: 340.2 g/mol
InChI Key: QOMTYMNOMDPHKX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a quinoline core substituted with a 2-bromophenyl group and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-12H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMTYMNOMDPHKX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 8-methoxyquinoline.

    Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromoaniline with an appropriate aldehyde or ketone under basic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium, to form the quinoline core.

    Substitution Reaction: The final step involves the substitution of the bromine atom with the 2-bromophenyl group using a Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Corresponding amine

    Substitution: Various substituted quinolines depending on the nucleophile used

Scientific Research Applications

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound’s effects are mediated through pathways such as apoptosis, cell cycle regulation, and signal transduction. Its ability to modulate these pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
  • 2,7-bis[(E)-2-(2-bromophenyl)ethenyl]naphthalene
  • Pyridine, 2-[2-(2-bromophenyl)ethenyl]-(E)

Uniqueness

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline stands out due to its unique combination of a quinoline core with a 2-bromophenyl and methoxy group. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, contributing to its versatility and utility in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.